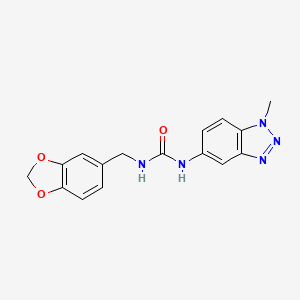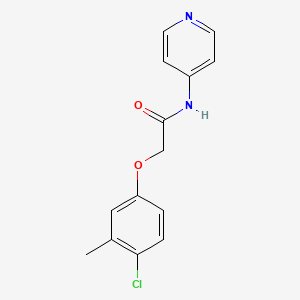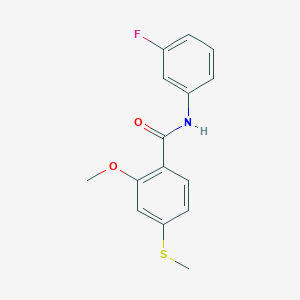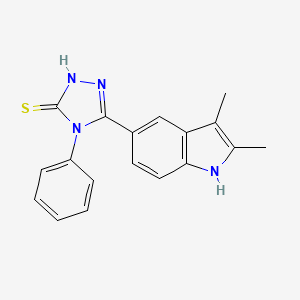
3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. This compound is also known as CF3 and is a member of the acrylamide family. Its unique chemical structure has made it a subject of interest for researchers looking to develop new drugs and treatments for a variety of diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide are diverse and depend on the specific disease or condition being treated. Some of the most notable effects include the inhibition of tumor growth and the reduction of inflammation in the body. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its versatility. This compound can be used in a variety of assays and experiments to study the mechanisms of disease and test potential therapeutic agents. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments and require specialized handling procedures.
Future Directions
There are many potential future directions for research on 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide. Some of the most promising areas of investigation include the development of new therapeutic agents based on this compound, the study of its mechanisms of action in various diseases, and the exploration of its potential as a tool for drug discovery. Additionally, researchers may seek to optimize the synthesis of this compound and develop new methods for its production.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is a complex process that requires specialized knowledge and equipment. One of the most common methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between 4-chloroaniline and 4-fluorobenzyl bromide. This reaction produces an intermediate product that is then converted to 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide through a series of additional steps.
Scientific Research Applications
The scientific research application of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is primarily focused on its potential as a therapeutic agent. This compound has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Researchers are also investigating its potential as a tool for studying the mechanisms of disease and developing new treatments.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVLFJLZIBVCU-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)

![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)


![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)

![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)
